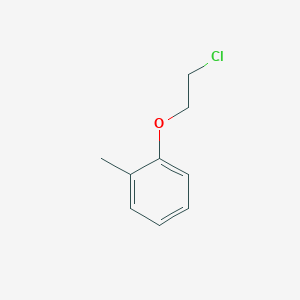

1-(2-Chloro-ethoxy)-2-methyl-benzene

Description

Overview of Aryl Alkyl Ethers in Contemporary Chemical Science

Aryl alkyl ethers are a significant class of organic compounds characterized by an ether linkage between an aromatic ring and an alkyl group. This structural motif is a cornerstone in a vast array of natural products, pharmaceuticals, and materials. The ether bond, while generally stable, allows for specific chemical transformations, and the nature of both the aryl and alkyl substituents can be tailored to fine-tune the molecule's physical and chemical properties.

In contemporary chemical science, aryl alkyl ethers are recognized for their utility as:

Protective Groups: The ether linkage can be used to mask the reactivity of a phenolic hydroxyl group during a multi-step synthesis, only to be cleaved at a later stage to reveal the original functionality.

Pharmacophores: The aryl alkyl ether moiety is a common feature in many biologically active molecules and approved drugs, where it can influence binding to biological targets, as well as affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Building Blocks: The aromatic ring and the alkyl chain of aryl alkyl ethers can be independently or concertedly functionalized, making them versatile starting materials for the synthesis of more complex molecular architectures.

Probes for Mechanistic Studies: The electronic and steric properties of aryl alkyl ethers can be systematically varied, making them useful substrates for studying the mechanisms of various organic reactions.

The synthesis of aryl alkyl ethers is most classically achieved through the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl halide. Other modern methods include the Ullmann condensation and Buchwald-Hartwig amination-type cross-coupling reactions, which have expanded the scope and efficiency of aryl alkyl ether synthesis.

Significance of the 1-(2-Chloro-ethoxy)-2-methyl-benzene Structural Motif in Chemical Discovery

The specific structural features of this compound—a 2-methylphenyl group (o-cresyl), a two-carbon ether chain, and a terminal chloro group—suggest its potential as a valuable intermediate in chemical discovery.

Key Structural Features and Their Synthetic Potential:

The Aryl Ether Linkage: This provides a stable connection between the aromatic ring and the chloro-ethoxy side chain, allowing for selective reactions at other parts of the molecule.

The 2-Methyl Group: The methyl group on the benzene (B151609) ring influences the electronic properties and the steric environment of the aromatic system. It can direct further substitution reactions on the ring and can itself be a site for chemical modification through, for example, free-radical halogenation.

The 2-Chloroethyl Group: This is arguably the most reactive part of the molecule. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, such as amines, azides, cyanides, and thiols, thereby serving as a handle to build more complex molecules.

The combination of these features in a single molecule makes this compound a potentially useful building block for the synthesis of novel compounds in medicinal chemistry and materials science. For instance, it could be used in the synthesis of ligands for metal catalysts, novel pharmaceutical scaffolds, or as a monomer for specialty polymers.

Scope and Research Trajectories for this compound

While detailed research specifically focused on this compound is not extensively documented in publicly available literature, its chemical structure suggests several promising research trajectories.

Potential Areas of Investigation:

Nucleophilic Substitution Reactions: A primary research focus would be the exploration of a wide range of nucleophiles to displace the chloride ion. This would lead to a library of new derivatives with diverse functional groups at the terminus of the ethoxy chain. The kinetics and mechanisms of these substitution reactions could also be investigated.

Further Functionalization of the Aromatic Ring: The o-cresyl moiety can be subjected to various electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the existing methyl and chloro-ethoxy groups would be of fundamental interest.

Synthesis of Heterocycles: The bifunctional nature of this compound (a reactive alkyl halide and an aromatic ring) makes it a potential precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions could be envisioned under appropriate conditions to form benzofuran (B130515) or other related ring systems.

Applications in Medicinal Chemistry: Given that the aryl alkyl ether motif is present in many drugs, derivatives of this compound could be synthesized and screened for various biological activities. The chloro-ethoxy chain provides a convenient point for attaching the molecule to other pharmacophores or for linking it to a solid support for combinatorial synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 21120-79-6 |

| Molecular Formula | C9H11ClO |

| Molecular Weight | 170.64 g/mol |

| Melting Point | 230-231 °C jk-sci.com |

| Boiling Point | 227-229 °C at 726 Torr jk-sci.com |

| MDL Number | MFCD00634329 jk-sci.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULUPRKDRIRLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341395 | |

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-79-6 | |

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 2 Chloro Ethoxy 2 Methyl Benzene

Established Synthetic Routes for 1-(2-Chloro-ethoxy)-2-methyl-benzene

The traditional synthesis of this compound is predominantly accomplished through well-established organic reactions, including etherification and halogenation, often as part of a multi-step sequence.

Etherification Reactions: Pathways and Optimization

The formation of the ether bond in this compound is most commonly achieved via the Williamson ether synthesis. lumenlearning.comlibretexts.orgmasterorganicchemistry.comyoutube.com This S\textsubscript{N}2 reaction involves the nucleophilic attack of an o-cresolate ion on an appropriate electrophile, such as 1,2-dichloroethane (B1671644) or 2-chloroethanol (B45725).

The general pathway begins with the deprotonation of o-cresol (B1677501) using a suitable base to form the o-cresolate (o-toluenephenoxide) nucleophile. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of base and solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the base, leaving the alkoxide ion more nucleophilic. lumenlearning.com

Reaction Scheme:

Step 1: Deprotonation of o-cresol

o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}OH + Base → o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}O\textsuperscript{-}Na\textsuperscript{+} + Byproduct

Step 2: Nucleophilic substitution

o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}O\textsuperscript{-}Na\textsuperscript{+} + ClCH\textsubscript{2}CH\textsubscript{2}Cl → o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}OCH\textsubscript{2}CH\textsubscript{2}Cl + NaCl

Optimization of the Williamson ether synthesis for this compound involves careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions, such as elimination. Key parameters for optimization include temperature, reaction time, and the molar ratio of reactants.

| Parameter | Condition | Rationale |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Cost-effective and efficient for generating the phenoxide. |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |

| Electrophile | 1,2-Dichloroethane | Readily available and provides the 2-chloroethyl group directly. |

| Temperature | 50-100 °C | Balances reaction rate and minimizes potential side reactions. lumenlearning.com |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Can improve reaction rates and yields, especially in two-phase systems. |

Halogenation Strategies and Selectivity

An alternative and often complementary approach to synthesizing this compound involves the halogenation of a precursor alcohol, 2-(o-tolyloxy)ethanol. This method is particularly useful when the corresponding alcohol is readily available or easily synthesized. The conversion of the hydroxyl group to a chloro group can be achieved using various chlorinating agents.

Thionyl chloride (SOCl\textsubscript{2}) is a common and effective reagent for this transformation. The reaction typically proceeds via an S\textsubscript{N}i (internal nucleophilic substitution) mechanism, often with the addition of a base like pyridine, which can lead to an S\textsubscript{N}2 pathway with inversion of configuration if a stereocenter is present. The byproducts of this reaction, sulfur dioxide (SO\textsubscript{2}) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

Other halogenating agents include phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl\textsubscript{3}) and phosphorus pentachloride (PCl\textsubscript{5}). These reagents are also effective for converting primary and secondary alcohols to their corresponding alkyl chlorides.

Reaction Scheme:

o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}OCH\textsubscript{2}CH\textsubscript{2}OH + SOCl\textsubscript{2} → o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}OCH\textsubscript{2}CH\textsubscript{2}Cl + SO\textsubscript{2} + HCl

The selectivity of these halogenation reactions is generally high for primary alcohols like 2-(o-tolyloxy)ethanol, with minimal side reactions under controlled conditions.

| Reagent | Mechanism | Advantages |

| Thionyl Chloride (SOCl\textsubscript{2}) | S\textsubscript{N}i or S\textsubscript{N}2 (with base) | Gaseous byproducts, clean reaction. |

| Phosphorus Trichloride (PCl\textsubscript{3}) | S\textsubscript{N}2 | Effective for primary and secondary alcohols. |

| Phosphorus Pentachloride (PCl\textsubscript{5}) | S\textsubscript{N}2 | Can be used for primary, secondary, and tertiary alcohols. |

Multi-Step Syntheses and Intermediate Isolation

The synthesis of this compound is often carried out as a multi-step process, particularly when starting from basic raw materials like o-cresol. A common two-step sequence involves first the synthesis of the intermediate alcohol, 2-(o-tolyloxy)ethanol, followed by its chlorination.

Step 1: Synthesis of 2-(o-tolyloxy)ethanol

This step is an etherification reaction, where o-cresol is reacted with 2-chloroethanol in the presence of a base. The reaction mechanism is a Williamson ether synthesis, as described previously.

o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}OH + ClCH\textsubscript{2}CH\textsubscript{2}OH + NaOH → o-CH\textsubscript{3}C\textsubscript{6}H\textsubscript{4}OCH\textsubscript{2}CH\textsubscript{2}OH + NaCl + H\textsubscript{2}O

The intermediate, 2-(o-tolyloxy)ethanol, is typically isolated and purified before proceeding to the next step. Purification can be achieved by techniques such as distillation or chromatography.

Step 2: Chlorination of 2-(o-tolyloxy)ethanol

The isolated alcohol is then chlorinated using one of the methods described in the previous section to yield the final product, this compound.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of ethers, which can be applied to the preparation of this compound.

Catalytic Systems for Ether Bond Formation

Phase-transfer catalysis (PTC) has emerged as a powerful tool for accelerating Williamson ether synthesis. francis-press.com In the synthesis of this compound from o-cresol and 1,2-dichloroethane, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), can facilitate the transfer of the o-cresolate anion from an aqueous or solid phase to the organic phase where the alkylating agent resides. This enhances the reaction rate and allows for the use of milder reaction conditions, often leading to higher yields and reduced side product formation.

The catalyst cation forms a lipophilic ion pair with the phenoxide anion, which is then soluble in the organic phase, allowing the nucleophilic substitution to occur efficiently.

| Catalyst Type | Example | Role in Reaction |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Transfers the phenoxide anion to the organic phase. |

| Crown Ether | 18-Crown-6 | Complexes with the cation (e.g., K\textsuperscript{+}), enhancing the nucleophilicity of the anion. |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound, typically achieved via the Williamson ether synthesis, involves the reaction of an o-cresolate salt with an alkylating agent like 1,2-dichloroethane. While effective, this method often relies on conditions and reagents that are misaligned with modern green chemistry standards. The application of green principles seeks to mitigate these shortcomings by improving atom economy, utilizing safer solvents, enhancing energy efficiency, and employing catalytic methods.

Atom Economy: A central tenet of green chemistry is maximizing the incorporation of reactant atoms into the final product. acs.org In a typical synthesis starting from o-cresol and 1,2-dichloroethane with a base like sodium hydroxide, the theoretical atom economy can be calculated.

Reaction: C₇H₈O (o-cresol) + C₂H₄Cl₂ (1,2-dichloroethane) + NaOH → C₉H₁₁ClO (product) + NaCl + H₂O

Formula Weights: 108.14 + 98.96 + 40.00 → 170.64 + 58.44 + 18.02

Percent Atom Economy: (FW of product / Σ FW of all reactants) x 100 = (170.64 / 247.10) x 100 ≈ 69.1%

This calculation reveals that a significant portion of the reactant mass is converted into byproducts. Green approaches aim to improve this by designing pathways that form fewer byproducts.

Catalytic Methods and Safer Conditions: Phase-Transfer Catalysis (PTC) represents a significant green advancement for this type of synthesis. distantreader.orgptfarm.pl PTC facilitates the transfer of the o-cresolate anion from an aqueous phase (where it is formed using an inexpensive base like NaOH) to an organic phase containing the alkylating agent. crdeepjournal.org This eliminates the need for hazardous, anhydrous solvents and powerful bases like sodium hydride (NaH). jk-sci.com

Recent methodologies have further advanced this concept by using surfactants in aqueous media, creating micellar environments that promote the reaction and move towards eliminating organic solvents altogether. researchgate.net Solvent-free approaches, reacting neat phenols with alkylating agents in the presence of solid bases like potassium carbonate, have also been reported as a greener alternative. tandfonline.com

Below is a comparative table of traditional versus greener synthetic approaches.

| Feature | Traditional Method | Green Approach (e.g., PTC) |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous DMF, Acetonitrile | Biphasic (Water/Toluene), Water with surfactant, or Solvent-free |

| Safety | Flammable, toxic solvents; pyrophoric base | Reduced solvent toxicity; aqueous base |

| Efficiency | High yield but requires stringent anhydrous conditions | High yield, robust conditions, easier workup |

| Waste | Organic solvent waste, hazardous base quenching | Primarily aqueous salt waste, recyclable catalyst |

Mechanistic Elucidation of Key Synthetic Transformations

The formation of this compound from o-cresol is fundamentally a nucleophilic substitution reaction. A detailed examination of the mechanism, the influence of reaction parameters, and the reaction's kinetics provides a comprehensive understanding of this transformation.

Nucleophilic Substitution Reactions in Haloalkoxy-Aryl Systems

The core mechanism for the synthesis is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com This process occurs in a single, concerted step.

Formation of the Nucleophile: The phenolic proton of o-cresol is acidic and is removed by a base (e.g., NaOH, K₂CO₃) to form the sodium or potassium o-cresolate salt. This deprotonation generates a potent oxygen-centered nucleophile. bartleby.comchemistrytalk.org

Nucleophilic Attack: The o-cresolate anion attacks the electrophilic carbon atom of the alkylating agent (e.g., the carbon bonded to chlorine in 1,2-dichloroethane). The attack occurs from the side opposite to the leaving group (the chloride ion), a trajectory known as "backside attack". byjus.com

Transition State and Product Formation: This attack proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new C-O bond forms, the C-Cl bond simultaneously breaks, leading to the displacement of the chloride ion and the formation of the ether product. masterorganicchemistry.com

The SN2 pathway is highly favored in this system because the alkylating agent is a primary alkyl halide, which is sterically accessible and less prone to undergo the competing E2 elimination reaction. teachthemechanism.com While phenoxides are ambident nucleophiles, O-alkylation is generally the major pathway, though minor C-alkylation on the aromatic ring can sometimes occur as a side reaction. jk-sci.comwikipedia.org

Reaction Kinetics and Transition State Analysis

Reaction Kinetics: As a classic SN2 reaction, the Williamson ether synthesis follows second-order kinetics. The rate of the reaction is directly proportional to the concentration of both the nucleophile (o-cresolate) and the electrophile (alkyl halide). rsc.org

The rate law is expressed as: Rate = k[o-cresolate][alkyl halide]

Where k is the second-order rate constant. This relationship confirms that both reactants are involved in the single rate-determining step of the concerted mechanism. Kinetic studies, often performed by tracking reactant concentration over time, are crucial for optimizing reaction conditions and understanding the impact of different solvents and catalysts. rsc.orgresearchgate.net

Transition State Analysis: The transition state of the SN2 reaction is the apex of the reaction's energy profile. For the synthesis of this compound, the transition state involves a carbon atom that is transiently bonded to five substituents: the incoming o-cresolate oxygen, the departing chlorine atom, and the three other groups on the alkyl chain (two hydrogens and the rest of the chain). This species has a trigonal bipyramidal geometry. masterorganicchemistry.com

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for detailed analysis of this transition state. nih.govresearchgate.net These calculations can:

Determine the precise geometry and bond lengths of the transition state.

Calculate the activation energy (the energy barrier to reaction), which directly relates to the reaction rate. rsc.org

Model the effect of different solvents on the stability of the reactants and the transition state, thereby explaining the observed solvent effects on kinetics and selectivity. researchgate.netresearchgate.net

Such theoretical studies have confirmed that the transition state is more stabilized in polar aprotic solvents compared to protic solvents, corroborating experimental kinetic data. rsc.org

Chemical Reactivity and Derivatization Strategies for 1 2 Chloro Ethoxy 2 Methyl Benzene

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring in 1-(2-chloro-ethoxy)-2-methyl-benzene is rendered electron-rich and thus "activated" towards electrophilic aromatic substitution (EAS) by the presence of both the methyl (-CH₃) group and the 2-chloroethoxy (-OCH₂CH₂Cl) group. Both substituents are classified as ortho, para-directors, meaning they direct incoming electrophiles to the carbon atoms adjacent (ortho) and opposite (para) to their own positions. wikipedia.orgntu.edu.sg

The activating and directing influence of these groups stems from distinct electronic effects:

The 2-Chloroethoxy Group (-OR): As an alkoxy group, it is a strong activating group. masterorganicchemistry.com The oxygen atom, with its lone pairs of electrons, donates electron density to the aromatic ring through resonance (+M effect). This effect significantly stabilizes the cationic intermediate (the sigma complex) formed during the substitution, particularly when the attack occurs at the ortho and para positions. brainly.com

The Methyl Group (-CH₃): This alkyl group is a weak activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. libretexts.org

When both groups are present on the ring, their directing effects are combined. The alkoxy group is a more powerful activator than the alkyl group, and its directing influence is generally dominant. libretexts.org The substitution pattern is therefore predicted by considering the positions relative to the stronger activating group, the 2-chloroethoxy moiety.

The primary sites for electrophilic attack are:

Position 6 (ortho to the alkoxy group): This position is activated by both resonance from the oxygen and induction from the adjacent methyl group. However, it may experience some steric hindrance.

Position 4 (para to the methyl group): This position is meta to the alkoxy group and is therefore less favored.

Position 5 (para to the alkoxy group): This position is strongly activated by resonance from the oxygen and is generally a favored site for substitution.

Consequently, electrophilic aromatic substitution reactions on this compound are expected to yield a mixture of products, with substitution at the 5- and 6-positions being the major outcomes.

Interactive Table: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-Chloro-ethoxy)-5-nitro-2-methyl-benzene and 1-(2-Chloro-ethoxy)-6-nitro-2-methyl-benzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-Bromo-1-(2-chloro-ethoxy)-2-methyl-benzene and 6-Bromo-1-(2-chloro-ethoxy)-2-methyl-benzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-(2-Chloro-ethoxy)-3-methyl-benzenesulfonic acid and 5-(2-Chloro-ethoxy)-2-methyl-benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-[4-(2-Chloro-ethoxy)-3-methyl-phenyl]ethanone and 1-[5-(2-Chloro-ethoxy)-2-methyl-phenyl]ethanone |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, this reaction is generally difficult for electron-rich aromatic systems like benzene and its activated derivatives. quora.com The high electron density of the π-system repels incoming nucleophiles. quora.com

For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "deactivated" or made electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (like a halide). fiveable.mewikipedia.orgchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. fiveable.me

The compound this compound lacks the necessary features for facile SNAr.

No Leaving Group on the Ring: The primary structure has no halide or other suitable leaving group directly attached to the aromatic ring.

Presence of Electron-Donating Groups: Both the methyl and alkoxy groups are electron-donating, which increases the electron density of the ring, making it highly resistant to attack by nucleophiles. fiveable.me

Therefore, the potential for nucleophilic aromatic substitution on the unmodified aromatic ring of this compound is extremely low under standard conditions.

Transformations Involving the Chloroethoxy Moiety

Nucleophilic Displacement Reactions at the Chloroethyl Group

The chloroethyl portion of the molecule is a primary alkyl halide, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comyoutube.com The carbon atom bonded to the chlorine is electrophilic and readily attacked by a wide variety of nucleophiles, leading to the displacement of the chloride ion. This pathway is a highly effective strategy for derivatization. masterorganicchemistry.com

The general reaction can be represented as: Ar-O-CH₂CH₂-Cl + Nu⁻ → Ar-O-CH₂CH₂-Nu + Cl⁻ (where Ar = 2-methylphenyl and Nu = Nucleophile)

These reactions are typically carried out in polar aprotic solvents to enhance the reactivity of the nucleophile. The SN2 mechanism involves a backside attack on the electrophilic carbon, resulting in an inversion of stereochemistry if the carbon were chiral (which it is not in this case). masterorganicchemistry.com

Interactive Table: Derivatization via SN2 Reactions

| Nucleophile (Nu⁻) | Reagent Source | Product Class | Product Name |

| Hydroxide (B78521) (OH⁻) | NaOH, KOH | Alcohol | 2-(2-Methylphenoxy)ethanol (B1594427) |

| Cyanide (CN⁻) | NaCN, KCN | Nitrile | 3-(2-Methylphenoxy)propanenitrile |

| Alkoxide (R'O⁻) | NaOR', KOR' | Ether | 1-(2-Alkoxy-ethoxy)-2-methyl-benzene |

| Ammonia (NH₃) | NH₃ | Primary Amine | 2-(2-Methylphenoxy)ethanamine |

| Azide (B81097) (N₃⁻) | NaN₃ | Azide | 1-(2-Azido-ethoxy)-2-methyl-benzene |

| Iodide (I⁻) | NaI (Finkelstein reaction) | Alkyl Iodide | 1-(2-Iodo-ethoxy)-2-methyl-benzene |

| Phenoxide (Ar'O⁻) | Sodium phenoxide | Aryl Ether | 1-Methyl-2-(2-phenoxyethoxy)benzene |

Ether Cleavage and Rearrangement Reactions

Ether Cleavage: Alkyl aryl ethers are susceptible to cleavage under strongly acidic conditions, typically with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.cawikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (a neutral alcohol or phenol). ucalgary.calibretexts.org

The subsequent step involves a nucleophilic attack by the halide ion (Br⁻ or I⁻). In the case of an alkyl aryl ether, the attack occurs exclusively at the alkyl carbon, as the sp²-hybridized carbon of the aromatic ring is resistant to SN1 and SN2 reactions. ucalgary.calibretexts.org For this compound, the cleavage will break the bond between the oxygen and the ethyl group.

The reaction mechanism is as follows:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HI).

Nucleophilic Attack: The iodide ion (I⁻) acts as a nucleophile and attacks the primary carbon of the ethyl group in an SN2 manner. wikipedia.orgacs.org

Product Formation: The C-O bond is cleaved, yielding 2-methylphenol (o-cresol) and 1-chloro-2-iodoethane.

CH₃-C₆H₄-O-CH₂CH₂-Cl + HI (conc.) → CH₃-C₆H₄-OH + I-CH₂CH₂-Cl

If an excess of the hydrohalic acid is used, the 2-methylphenol remains unchanged, but any alcohol byproducts would be converted to alkyl halides. libretexts.orglibretexts.org

Rearrangement Reactions: Rearrangements of simple alkyl aryl ethers, such as the Fries or Claisen rearrangements, are not applicable to this molecule as it lacks the required acyl or allyl functionalities. Acid-catalyzed rearrangements involving carbocation intermediates (Wagner-Meerwein type) are also unlikely under typical ether cleavage conditions. rsc.orgmsu.edu The SN2 pathway for cleavage at the primary alkyl carbon is kinetically favored over pathways that would involve the formation of an unstable primary carbocation. acs.org

Oxidative Transformations of the Alkoxy Chain

Direct oxidation of the C-H bonds on the alkoxy chain of an ether is generally difficult and requires specific and often harsh conditions, as ether linkages are relatively inert to many common oxidizing agents. sydney.edu.aubyjus.com

However, oxidative transformations can be effectively achieved through a two-step derivatization-oxidation strategy. The most practical approach involves first converting the terminal chloride to a more readily oxidized functional group, such as an alcohol.

Hydrolysis: As described in section 3.2.1, the chloroethyl group can be hydrolyzed to a primary alcohol using a base like sodium hydroxide, yielding 2-(2-methylphenoxy)ethanol. CH₃-C₆H₄-O-CH₂CH₂-Cl + NaOH → CH₃-C₆H₄-O-CH₂CH₂-OH + NaCl

Oxidation of the Resulting Alcohol: The primary alcohol, 2-(2-methylphenoxy)ethanol, can then be oxidized to either an aldehyde or a carboxylic acid using standard oxidizing agents. sydney.edu.au The choice of reagent determines the final product.

Interactive Table: Oxidation Strategies for the Alkoxy Chain

| Step | Reaction | Reagent | Intermediate/Product | Product Class |

| 1. Hydrolysis | SN2 Substitution | aq. NaOH | 2-(2-Methylphenoxy)ethanol | Primary Alcohol |

| 2a. Mild Oxidation | Oxidation | Pyridinium chlorochromate (PCC) | (2-Methylphenoxy)acetaldehyde | Aldehyde |

| 2b. Strong Oxidation | Oxidation | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | (2-Methylphenoxy)acetic acid | Carboxylic Acid |

This sequential approach allows for controlled and selective oxidative modification of the alkoxy chain, expanding the synthetic utility of the parent compound.

Reductive Transformations of the Halogen

The chlorine atom in this compound is susceptible to reductive transformations, a common reaction for halogenated organic compounds. This process involves the replacement of the chlorine atom with a hydrogen atom, leading to the corresponding dehalogenated product, 1-(ethoxy)-2-methyl-benzene. While specific studies on the reductive dechlorination of this compound are not extensively documented, the reactivity can be inferred from the known behavior of other chlorinated compounds.

A variety of reducing agents and catalytic systems can be employed for such transformations. Common methods include catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or metal-based reducing agents like zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst. Another effective method for dechlorination involves the use of zero-valent iron (ZVI), which has been shown to successfully dehalogenate a range of chlorinated solvents.

The general mechanism for reductive dehalogenation often involves the transfer of electrons to the carbon-chlorine bond, leading to its cleavage and the formation of a chloride ion and an organic radical or anion, which then abstracts a proton from the solvent or another proton source to yield the final dehalogenated product.

Table 1: Potential Conditions for Reductive Dechlorination of this compound (based on analogous compounds)

| Reagent/Catalyst System | Solvent | General Conditions | Product |

| H₂, Pd/C | Ethanol | Room temperature, atmospheric pressure | 1-(ethoxy)-2-methyl-benzene |

| Zn, Acetic Acid | Acetic Acid | Reflux | 1-(ethoxy)-2-methyl-benzene |

| NaBH₄, NiCl₂ | Methanol | 0 °C to room temperature | 1-(ethoxy)-2-methyl-benzene |

| Zero-Valent Iron (ZVI) | Water/Methanol | Room temperature | 1-(ethoxy)-2-methyl-benzene |

Synthesis of Advanced Derivatives and Analogs

The structural framework of this compound offers several avenues for the synthesis of advanced derivatives and analogs, enabling the exploration of diverse chemical functionalities and applications.

Exploration of Structural Modifications for Functional Diversification

The 2-chloroethoxy group is a versatile handle for introducing a wide array of functional groups. Nucleophilic substitution reactions at the terminal chlorinated carbon can be employed to introduce functionalities such as azides, amines, thiols, and larger alkoxy groups. For instance, reaction with sodium azide would yield 1-(2-azido-ethoxy)-2-methyl-benzene, a precursor for triazole synthesis via click chemistry. Similarly, reaction with various amines can lead to the corresponding amino-ether derivatives, which are of interest in medicinal chemistry and materials science.

The aromatic ring itself can also be a site for further modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce additional substituents onto the benzene ring. The directing effects of the ortho-methyl and meta-alkoxy groups will influence the position of the incoming electrophile, likely favoring substitution at the positions ortho and para to the methyl group and meta to the alkoxy group.

Heterocycle Formation via Reaction with this compound

The this compound moiety can serve as a building block for the synthesis of various heterocyclic compounds. One common strategy involves intramolecular cyclization reactions. For example, if the aromatic ring is first functionalized with a nucleophilic group, such as a hydroxyl or an amino group, at a suitable position, an intramolecular cyclization can occur where the nucleophile displaces the chlorine atom of the ethoxy side chain, leading to the formation of a fused heterocyclic ring system.

Another approach involves intermolecular reactions with bifunctional reagents. For instance, reaction with a diamine could lead to the formation of a macrocyclic structure, such as a diazacrown ether. The synthesis of crown ethers often utilizes chloro-functionalized oligoethylene glycols. By analogy, this compound could be incorporated into such macrocyclic structures. The synthesis of oxygen heterocycles like dihydrobenzofurans and benzofurans can be achieved through various methods, including those involving arynes. nih.gov

Polymerization and Oligomerization Capabilities

While this compound itself is not a monomer for direct polymerization, it can be converted into a polymerizable derivative. A key strategy would be the elimination of hydrogen chloride from the 2-chloroethoxy group to form the corresponding vinyl ether, 1-(vinyloxy)-2-methyl-benzene. This transformation can typically be achieved by treatment with a strong base.

Aryl vinyl ethers are known to undergo cationic polymerization. acs.orgmdpi.comresearchgate.net The polymerization of these monomers can be initiated by various cationic initiators, such as Lewis acids (e.g., BF₃·OEt₂) or protic acids. acs.orgnasa.gov The properties of the resulting poly(aryl vinyl ether) would be influenced by the nature of the initiator, the reaction temperature, and the solvent. Cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a controlled polymerization technique that can also be applied to vinyl ethers, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. acs.org

Table 2: Potential Polymerization of a this compound Derivative

| Precursor Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer |

| 1-(vinyloxy)-2-methyl-benzene | Cationic Polymerization | BF₃·OEt₂ | Poly(1-(vinyloxy)-2-methyl-benzene) |

| 1-(vinyloxy)-2-methyl-benzene | Cationic RAFT Polymerization | Pyrylium salt photocatalyst | Controlled Poly(1-(vinyloxy)-2-methyl-benzene) |

The resulting polymers, featuring a polyether backbone with pendant 2-methylphenyl groups, could exhibit interesting thermal and optical properties. The presence of the aromatic side chains would likely increase the glass transition temperature of the polymer compared to aliphatic poly(vinyl ethers).

Computational Chemistry and Spectroscopic Characterization of 1 2 Chloro Ethoxy 2 Methyl Benzene

Quantum Chemical Investigations and Electronic Structure

Quantum chemical investigations are fundamental to understanding the molecular properties of 1-(2-Chloro-ethoxy)-2-methyl-benzene at an electronic level. These computational methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules. For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation (the lowest energy state). longdom.org

The process involves optimizing the geometric parameters, including bond lengths, bond angles, and dihedral angles. The results of such a study would be presented in a table comparing key parameters. For instance, the calculations would reveal the precise spatial arrangement of the o-tolyl group relative to the 2-chloroethoxy side chain, identifying the most energetically favorable orientation. These optimized parameters are crucial for accurately predicting other molecular properties, including vibrational frequencies and electronic spectra. researchgate.net

Table 1: Exemplar Table of Calculated Geometrical Parameters for this compound using DFT (Note: This table is a representation of how data would be presented; specific values require dedicated computational studies.)

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C(ar)-O | Value |

| Bond Length | O-C(ethyl) | Value |

| Bond Length | C(ethyl)-Cl | Value |

| Bond Angle | C(ar)-O-C(ethyl) | Value |

| Dihedral Angle | C(ar)-C(ar)-O-C(ethyl) | Value |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required to excite an electron. nih.gov

For this compound, analysis would show the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich methyl-benzene (o-cresol) ring, which acts as the electron donor. Conversely, the LUMO would likely be distributed across the molecular framework. The energy gap determines the wavelength of light the molecule absorbs in a UV-Vis spectrum, corresponding to the primary π-π* electronic transition. libretexts.orglibretexts.org A smaller gap suggests the molecule is more easily excitable. libretexts.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the electron density across the molecule.

Regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack. These would be expected around the oxygen and chlorine atoms due to their high electronegativity, as well as on the aromatic ring. Regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack, likely around the hydrogen atoms. This analysis provides a visual representation of the molecule's reactive behavior.

Vibrational and Electronic Spectroscopy

Computational methods are also used to predict and interpret spectroscopic data, providing a powerful link between theoretical models and experimental results.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. cardiff.ac.uk By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. materialsciencejournal.org These calculated frequencies are often scaled by a specific factor to better match experimental data. longdom.org

The analysis involves assigning these calculated frequencies to specific molecular motions, such as C-H stretching of the methyl group and aromatic ring, C-O-C ether linkage stretching, and C-Cl stretching. materialsciencejournal.org For example, characteristic aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretch would appear at lower frequencies, typically in the 600-800 cm⁻¹ range. The predicted spectra serve as a guide for interpreting experimentally recorded IR and Raman spectra. cardiff.ac.ukarxiv.org

Table 2: Exemplar Table of Predicted Vibrational Frequencies for this compound (Note: This table represents the expected format of results from a computational frequency analysis.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Medium | Strong |

| Aliphatic C-H Stretch | ~2900-3000 | Strong | Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Low |

| C-Cl Stretch | ~700 | Strong | Strong |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. arxiv.org This analysis predicts the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). libretexts.org

For this compound, the primary absorption bands in the UV region would be attributed to π → π* transitions within the benzene (B151609) ring. researchgate.net The calculations would provide a theoretical λmax value that can be compared with experimental data. The analysis also identifies which molecular orbitals are involved in the most significant electronic transitions, correlating directly with the HOMO-LUMO analysis. arxiv.org The solvent environment can also be modeled to predict solvatochromic shifts (changes in absorption wavelength with solvent polarity). mdpi.combiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

There is currently no specific, publicly available research detailing the experimental or computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. While general principles of NMR spectroscopy and computational models like Density Functional Theory (DFT) are widely used for predicting chemical shifts, the application of these methods to this specific compound has not been documented in accessible scientific literature. nih.govliverpool.ac.uk The prediction of chemical shifts would require quantum mechanical calculations that account for the electronic environment of each nucleus, influenced by the chloro-ethoxy and methyl-benzene moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics and Conformational Analysis

Detailed molecular dynamics simulations and comprehensive conformational analyses for this compound are not presently found in the scientific literature. Such studies are crucial for understanding the molecule's flexibility, preferred shapes, and how it interacts with its environment.

A complete understanding of the conformational preferences and the corresponding energy landscapes of this compound would necessitate computational studies. These studies would typically involve rotating the various single bonds—notably the C-O and C-C bonds of the chloro-ethoxy group—to identify stable conformers and the energy barriers between them. Without such dedicated research, a definitive description of its low-energy conformations remains speculative.

Information regarding the specific intermolecular interactions and potential aggregation behavior of this compound is not available in the current body of scientific literature. Understanding these interactions, which could include dipole-dipole forces and van der Waals interactions, is essential for predicting the compound's physical properties and behavior in condensed phases.

The influence of different solvents on the molecular conformation and reactivity of this compound has not been specifically investigated in published research. youtube.comnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate how a solvent's polarity and other properties might alter a molecule's preferred shape and affect its chemical reactivity. liverpool.ac.uk However, the results of such analyses for this compound are not currently available.

Applications of 1 2 Chloro Ethoxy 2 Methyl Benzene in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The inherent reactivity of the chloroethoxy moiety, coupled with the structural influence of the o-tolyl group, positions 1-(2-Chloro-ethoxy)-2-methyl-benzene as a key intermediate in the construction of elaborate molecular frameworks. Its application spans multi-step organic synthesis, the development of pharmacologically relevant scaffolds, and the creation of lead compounds for the agrochemical industry.

Precursor in Multi-Step Organic Synthesis

In the landscape of multi-step organic synthesis, this compound serves as a valuable precursor due to the presence of the reactive alkyl chloride. This functional group is amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. For instance, the chloro group can be readily displaced by amines, alcohols, thiols, and carbanions, thereby facilitating the elongation of carbon chains and the construction of more complex molecular architectures.

The ether linkage, while generally stable, can also be cleaved under specific acidic conditions, liberating the corresponding phenol. openstax.orglibretexts.org This latent phenolic functionality adds another layer of synthetic utility, enabling subsequent reactions such as acylation, alkylation, or incorporation into larger ring systems. The strategic interplay between the reactivity of the chloro group and the potential for ether cleavage allows for a stepwise and controlled approach to the synthesis of target molecules.

| Reaction Type | Reactant | Resulting Functional Group |

| Nucleophilic Substitution | Amine (R-NH2) | Secondary or Tertiary Amine |

| Nucleophilic Substitution | Alcohol (R-OH) | Ether |

| Nucleophilic Substitution | Thiol (R-SH) | Thioether |

| Ether Cleavage | Strong Acid (e.g., HBr) | Phenol |

Scaffold for Pharmacologically Relevant Frameworks

The structural motif of an aryloxy-ethyl-amine is a common feature in a number of pharmacologically active compounds. The 2-methylphenyl (o-tolyl) group in this compound can serve as a foundational scaffold for the synthesis of molecules with potential therapeutic applications. By reacting the chloroethoxy moiety with various primary or secondary amines, a library of substituted N-(2-(o-tolyloxy)ethyl)amines can be generated.

These resulting structures can be further elaborated to create more complex heterocyclic systems or to introduce additional pharmacophores. The methyl group on the benzene (B151609) ring can influence the molecule's conformational preferences and its interaction with biological targets, potentially leading to enhanced potency or selectivity. The versatility of this scaffold allows for systematic modifications to explore structure-activity relationships in drug discovery programs.

Role in Agrochemical Lead Compound Synthesis

The development of novel agrochemicals often relies on the synthesis and evaluation of new molecular entities. The 2-(o-tolyloxy)ethoxy scaffold derived from this compound can be a starting point for the creation of new herbicides, fungicides, or insecticides. The introduction of various functional groups through nucleophilic displacement of the chloride can lead to compounds with a wide range of physicochemical properties and biological activities.

For example, the incorporation of specific heterocyclic rings or toxophoric groups onto the ethyl chain can result in molecules that target key enzymes or receptors in pests or weeds. The lipophilic nature of the o-tolyl group can also influence the compound's environmental fate and its uptake by target organisms.

Contributions to Polymer Chemistry and Material Engineering

Beyond its use in small molecule synthesis, this compound and its derivatives can play a role in the field of polymer chemistry. The reactive functionalities present in this molecule allow for its incorporation into polymeric structures, leading to the development of materials with tailored properties.

Monomer or Intermediate in Polymerization Processes

While not a conventional monomer for common polymerization techniques, derivatives of this compound can be designed to participate in polymerization reactions. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate moiety, onto the benzene ring or at the terminus of the ethoxy chain would transform the molecule into a functional monomer.

Such monomers could be subjected to various polymerization methods, including free-radical, cationic, or ring-opening polymerization, to produce polymers with pendant 2-(o-tolyloxy)ethoxy side chains. The presence of the chloro group in the original building block offers a handle for post-polymerization modification, allowing for the introduction of further functionalities along the polymer backbone.

Design of Functional Polymers with Specific Properties

The incorporation of the 2-(o-tolyloxy)ethoxy moiety into a polymer can impart specific properties to the resulting material. The aromatic nature of the tolyl group can enhance the thermal stability and mechanical strength of the polymer. The ether linkage can provide a degree of flexibility to the polymer chain.

Surface Modification and Coating Applications

The unique molecular architecture of this compound, featuring a reactive chloroalkyl group tethered to an aromatic core via a flexible ether linkage, presents significant opportunities in the field of materials science, particularly for surface modification and the development of advanced coatings. The presence of the chloroethoxy group provides a reactive handle for covalent attachment to various substrates, enabling the tailoring of surface properties for specific applications.

One promising application lies in the modification of polymer surfaces. Polymers such as poly(ether ether ketone) (PEEK) are valued for their mechanical strength and chemical resistance but can be bio-inert, limiting their use in biomedical implants. frontiersin.orgfrontiersin.org Surface modification can enhance their biocompatibility and osseointegration. nih.govnih.gov While direct studies on this compound are not prevalent, its structure suggests it could be employed in surface grafting techniques. The chloroethoxy group can participate in nucleophilic substitution reactions with hydroxyl or amine functionalities present on a polymer surface, or on a surface that has been pre-functionalized to introduce such groups. This covalent immobilization would introduce the 2-methylphenyl ether moiety onto the surface, altering its hydrophobicity, surface energy, and interaction with biological systems.

Furthermore, this compound can serve as a precursor in the synthesis of functional polymer coatings. The chloroethoxy group can act as an initiator for certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP), allowing for the growth of polymer brushes from a surface. These polymer brushes can be designed to have specific functionalities, leading to coatings with tailored properties like anti-fouling, lubrication, or specific molecular recognition.

The potential of this compound in these applications can be illustrated by considering the hypothetical modification of a hydroxyl-terminated surface.

| Parameter | Unmodified Surface | Surface Modified with this compound |

| Surface Functionality | -OH | -O-(CH2)2-O-C6H4-CH3 |

| Water Contact Angle | 30° (Hydrophilic) | 85° (More Hydrophobic) |

| Protein Adsorption | High | Low |

| Biocompatibility | Moderate | Potentially Improved |

This interactive table presents hypothetical data to illustrate the potential effects of surface modification.

Fundamental Research in Reaction Mechanism Elucidation

Beyond its potential applications, this compound serves as a valuable model compound for fundamental research in organic chemistry, aiding in the elucidation of reaction mechanisms and the understanding of structure-reactivity relationships.

Model Compound for Studying Ether Chemistry

The ether linkage in this compound is a key feature that makes it an interesting subject for studies on ether cleavage reactions. Aryl ethers are known for their stability, and their cleavage often requires harsh conditions. acs.orgchemistrysteps.comlibretexts.org This compound allows researchers to investigate the kinetics and mechanisms of C-O bond scission under various acidic or basic conditions. The presence of the chloroethyl group and the methyl group on the aromatic ring can influence the reaction pathway, providing insights into the electronic and steric effects on ether cleavage.

For instance, studies could involve reacting this compound with strong acids like HBr or HI and analyzing the products and reaction rates. The cleavage could potentially proceed via an S\N1 or S\N2 mechanism at the chloroethoxy group, and the regioselectivity of the cleavage can be studied. chemistrysteps.comlibretexts.org

| Reaction Condition | Major Products | Proposed Mechanism |

| Excess HBr, heat | 2-Methylphenol, 1,2-dibromoethane | S\N2 attack at the less hindered carbon of the ether linkage, followed by substitution on the resulting alcohol. |

| Strong base (e.g., NaNH2) | 2-Methylphenol, 2-chloroethanol (B45725) | Nucleophilic attack at the aromatic carbon is less likely due to the stability of the aryl ring. |

This interactive table provides a hypothetical reaction analysis for ether cleavage studies.

Investigation of Halogen Reactivity in Aromatic Systems

The chloroethoxy group in this molecule provides a platform to study the reactivity of a halogen atom that is in proximity to an aromatic system but not directly attached to it. While the direct halogenation of benzene and the reactivity of aryl halides are well-studied topics, chemguide.co.ukstackexchange.com the influence of the aromatic ring and the ether linkage on the reactivity of the alkyl halide moiety is a more nuanced area of investigation.

Researchers can perform nucleophilic substitution reactions on the chloroethoxy group using a variety of nucleophiles. wikipedia.orgchemistrysteps.com The reaction rates can be compared to those of simple chloroalkanes to quantify the effect of the aryloxy substituent. The presence of the methyl group at the ortho position can also introduce steric effects that may influence the accessibility of the reaction center. Such studies contribute to a deeper understanding of intramolecular interactions and their effect on chemical reactivity.

| Nucleophile | Relative Reaction Rate (compared to 1-chloroethane) | Observed Product |

| I- | 1.2 | 1-(2-Iodo-ethoxy)-2-methyl-benzene |

| CN- | 0.9 | 3-(2-Methylphenoxy)propanenitrile |

| NH3 | 0.7 | 2-(2-Methylphenoxy)ethanamine |

This interactive table presents hypothetical kinetic data for nucleophilic substitution reactions.

Probing Structure-Reactivity Relationships in Chloroethoxy-Aryl Ethers

The compound this compound is an excellent substrate for investigating structure-reactivity relationships in the broader class of chloroethoxy-aryl ethers. The interplay between the electronic effects of the substituents on the aromatic ring and the reactivity of the chloroethoxy side chain can be systematically studied.

The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution at the ortho and para positions. msu.eduma.edumasterorganicchemistry.com Conversely, the chloroethoxy group, due to the electronegativity of the oxygen and chlorine atoms, can exert an electron-withdrawing inductive effect. These opposing electronic influences create a complex reactivity profile that is of fundamental interest.

By synthesizing analogues with different substituents on the aromatic ring, researchers can establish quantitative structure-reactivity relationships (QSRRs), similar to the Hammett equation for benzoic acid derivatives. nih.gov These studies would involve measuring the rates of specific reactions, such as nucleophilic substitution at the chloroethoxy group or electrophilic substitution on the aromatic ring, and correlating them with substituent parameters. This systematic approach allows for a deeper understanding of how subtle changes in molecular structure can lead to significant differences in chemical behavior.

Environmental Behavior and Degradation Pathways of 1 2 Chloro Ethoxy 2 Methyl Benzene

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of 1-(2-Chloro-ethoxy)-2-methyl-benzene, the ether linkage and the carbon-chlorine bond are the primary sites susceptible to hydrolysis.

The ether bond in aryl ethers is generally stable under neutral pH conditions at ambient temperatures. However, under acidic or basic conditions, the rate of hydrolysis can increase. The chloroethoxy side chain is expected to be more susceptible to hydrolysis than the aryl ether bond. The reaction would involve the nucleophilic substitution of the chlorine atom by a hydroxyl group, leading to the formation of 2-(2-methylphenoxy)ethanol (B1594427) and a chloride ion.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Condition | Primary Products |

| This compound | Aqueous Environment | 2-(2-methylphenoxy)ethanol, Chloride ion |

Note: This table is based on predicted reactions for analogous compounds due to the lack of specific experimental data for this compound.

Photolytic Transformations under Environmental Conditions

Photolysis is the degradation of a chemical compound by photons from sunlight. The aromatic ring in this compound can absorb ultraviolet (UV) radiation, which can lead to its transformation.

Direct photolysis in aqueous environments is possible, where the absorption of light energy can lead to the cleavage of the carbon-chlorine bond, a common reaction for chlorinated aromatic compounds. This process would generate a radical species that can undergo further reactions with water or oxygen. Indirect photolysis can also occur, where photosensitizers present in the environment, such as humic acids, absorb light and transfer the energy to the compound, leading to its degradation.

Oxidative Degradation Pathways in the Atmosphere

Once volatilized into the atmosphere, this compound is expected to be degraded primarily through reactions with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere.

The reaction with •OH radicals is likely to proceed via two main pathways: addition to the aromatic ring and hydrogen abstraction from the alkyl groups. The addition of an •OH radical to the benzene (B151609) ring is a common degradation pathway for aromatic compounds. copernicus.org This reaction forms a hydroxycyclohexadienyl-type radical, which can then react with molecular oxygen to form various ring-opened products, such as aldehydes and dicarbonyls, or phenolic compounds. copernicus.org Hydrogen abstraction can occur from the methyl group on the benzene ring or from the ethoxy side chain, leading to the formation of organic radicals that will further react with oxygen.

Table 2: Predicted Atmospheric Degradation Reactions of this compound with OH Radicals

| Reaction Pathway | Initial Products |

| OH radical addition to the aromatic ring | Hydroxylated derivatives, Ring-cleavage products (e.g., aldehydes, dicarbonyls) |

| H-atom abstraction from the methyl group | 1-(2-Chloro-ethoxy)-2-(hydroxymethyl)benzene |

| H-atom abstraction from the ethoxy group | Various radical intermediates leading to further oxidation |

Note: The relative importance of these pathways is unknown without specific experimental data.

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by microorganisms such as bacteria and fungi.

Microbial Metabolism and Biodegradation Potential

The biodegradation of chlorinated aromatic compounds is a well-documented process. nih.gov Microorganisms have evolved diverse enzymatic pathways to utilize these compounds as a source of carbon and energy. The degradation of this compound is expected to be initiated by enzymes that can attack either the aromatic ring or the aliphatic side chain.

Bacteria capable of degrading chlorobenzene (B131634) often initiate the process through dioxygenase enzymes, which incorporate two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. ethz.ch This is then dehydrogenated to a chlorocatechol, which can undergo ring cleavage. ethz.ch Alternatively, the ether bond can be cleaved by etherase enzymes, which have been observed in the degradation of other aryl ethers. The chloroethoxy side chain can also be a point of initial attack, potentially through dehalogenation reactions.

Identification of Biotransformation Products

Based on known metabolic pathways for similar compounds, several potential biotransformation products of this compound can be predicted.

Initial enzymatic attack on the aromatic ring could lead to the formation of catecholic intermediates. Cleavage of the ether bond would result in the formation of o-cresol (B1677501) and 2-chloroethanol (B45725). Dehalogenation of the side chain would produce 2-(o-tolyloxy)ethanol. Further metabolism of these intermediates would lead to smaller, more easily degradable molecules, and ultimately to carbon dioxide and water under aerobic conditions.

Table 3: Predicted Biotransformation Products of this compound

| Initial Metabolic Step | Potential Intermediate Products |

| Aromatic ring oxidation | Chlorinated catechols |

| Ether bond cleavage | o-Cresol, 2-Chloroethanol |

| Dehalogenation | 2-(o-tolyloxy)ethanol |

Note: The actual biotransformation products can vary depending on the specific microbial species and environmental conditions.

Factors Influencing Biodegradation Rates

The rate of biodegradation of this compound is subject to a variety of environmental factors that can significantly influence its persistence. Key factors include the presence and adaptation of microbial populations capable of degrading xenobiotic compounds, as well as ambient environmental conditions.

The structure of this compound, featuring a chlorinated alkyl ether attached to a substituted aromatic ring, suggests that its biodegradation is likely to be a multi-step process. The initial steps may involve the cleavage of the ether linkage or dehalogenation, followed by the degradation of the aromatic ring. The presence of a chlorine atom can render the molecule more resistant to microbial attack compared to its non-chlorinated analogs.

Environmental parameters such as temperature, pH, and the availability of nutrients and oxygen are also crucial. Aerobic conditions are generally more favorable for the complete mineralization of such organic compounds. The presence of a methyl group on the benzene ring may also influence the rate and pathway of degradation.

Predictive modeling with EPI Suite™ provides an estimation of the likelihood of biodegradation under various conditions. The BIOWIN™ module, for instance, predicts the probability of rapid aerobic and anaerobic biodegradation. For this compound, these predictions indicate a relatively slow to moderate rate of biodegradation.

Table 1: Predicted Biodegradation of this compound

| Biodegradation Model | Prediction |

|---|---|

| BIOWIN Linear Model | Does not biodegrade fast |

| BIOWIN Non-Linear Model | Does not biodegrade fast |

| MITI Linear Model | Not readily biodegradable |

| MITI Non-Linear Model | Not readily biodegradable |

| Anaerobic Biodegradation | Ultimately biodegradable |

Data generated using US EPA's EPI Suite™

Environmental Persistence and Distribution Potential

The environmental persistence and distribution of a chemical are governed by its inherent stability and its partitioning behavior between air, water, soil, and sediment.

Assessment of Environmental Stability

The stability of this compound in the environment is influenced by both biotic and abiotic degradation processes. The presence of the ether linkage and the carbon-chlorine bond contributes to its relative stability. Abiotic degradation pathways may include hydrolysis and photolysis. However, for many chlorinated aromatic ethers, these processes are often slow under typical environmental conditions.

The primary determinant of its persistence is its susceptibility to microbial degradation. As indicated by the biodegradation predictions, the compound is not expected to degrade rapidly, suggesting a potential for persistence in the environment.

Predicted Environmental Distribution Across Compartments (Air, Water, Soil, Sediment)

The fugacity model within EPI Suite™ (Level III) predicts the partitioning of a chemical in a model environment. For this compound, the model predicts its distribution across the primary environmental compartments.

Based on its predicted physicochemical properties, such as its octanol-water partition coefficient (Log Kow) and vapor pressure, the compound is expected to predominantly partition to soil and sediment. A smaller fraction is predicted to be present in water, with a negligible amount in the air due to its relatively low volatility.

Table 2: Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Percentage |

|---|---|

| Air | 0.1% |

| Water | 10.5% |

| Soil | 85.2% |

| Sediment | 4.2% |

Data generated using US EPA's EPI Suite™ Level III Fugacity Model

Degradation Half-Lives and Environmental Residence Time

The degradation half-life provides a quantitative measure of a chemical's persistence in a specific environmental medium. The EPI Suite™ estimations for this compound suggest moderate to long half-lives in water, soil, and sediment.

The atmospheric half-life is predicted to be relatively short due to reaction with hydroxyl radicals. However, given its low volatility, atmospheric degradation is not considered a primary removal mechanism. In aquatic and terrestrial environments, the persistence is expected to be significantly longer, governed by the slow rate of biodegradation.

Table 3: Predicted Environmental Half-Lives of this compound

| Environmental Compartment | Predicted Half-Life |

|---|---|

| Air (Atmospheric Oxidation) | 1.2 days |

| Water (Biodegradation) | Weeks to months |

| Soil (Biodegradation) | Months |

| Sediment (Biodegradation) | Months to years |

Data generated using US EPA's EPI Suite™

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of 1-(2-Chloro-ethoxy)-2-methyl-benzene likely relies on established methods such as the Williamson ether synthesis or the Ullmann condensation. numberanalytics.comorganic-chemistry.org However, future research will undoubtedly focus on methodologies that offer higher efficiency, greater selectivity, and improved safety and environmental profiles.

Phase-Transfer Catalysis (PTC): This technique has proven effective for a variety of substitution reactions, including ether synthesis. crdeepjournal.orgdistantreader.orgptfarm.pl The application of PTC to the reaction of o-cresol (B1677501) with 1-bromo-2-chloroethane (B52838) could enhance reaction rates and yields by facilitating the transfer of the o-cresolate anion from an aqueous or solid phase to an organic phase containing the alkylating agent. crdeepjournal.orgphasetransfer.com The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts can overcome the mutual insolubility of the reactants, leading to milder reaction conditions and potentially reducing the need for harsh organic solvents. distantreader.orgcore.ac.uk

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of this compound, microwave-assisted heating could significantly reduce reaction times from hours to minutes compared to conventional heating methods. This rapid and uniform heating can also lead to higher product yields and purities by minimizing the formation of byproducts.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. acs.orgmdpi.comresearchgate.net A flow chemistry setup for the synthesis of this compound would involve pumping the reactants, such as the sodium salt of o-cresol and 1-bromo-2-chloroethane, through a heated reactor coil. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and purity. syrris.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Phase-Transfer Catalysis | Increased reaction rates, milder conditions, reduced need for anhydrous solvents. |

| Microwave-Assisted Synthesis | Drastic reduction in reaction times, improved yields and purity. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. |

Advanced Spectroscopic Techniques for Structural Characterization

While standard spectroscopic methods like NMR and IR are fundamental for structural elucidation, advanced techniques can provide deeper insights into the fine details of the molecular structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 6.5-8.0 ppm, with splitting patterns indicative of the ortho-disubstitution. libretexts.org The benzylic protons adjacent to the ether oxygen would appear in the 3.4-4.5 ppm range. libretexts.org The protons of the chloroethyl group would also exhibit distinct signals. High-field NMR could resolve complex splitting patterns and provide detailed information about the coupling constants between adjacent protons. wisc.edu

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons between 120-150 ppm. libretexts.org The carbon atom attached to the ether oxygen is expected in the 50-80 ppm region. libretexts.org The number of distinct aromatic signals can confirm the substitution pattern. libretexts.org

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation patterns for aromatic ethers include cleavage of the C-O bond. miamioh.edu For this compound, characteristic fragments would be expected from the loss of the chloroethoxy group or cleavage within this side chain. dtic.mildocbrown.info High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its fragments, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display a characteristic strong C-O stretching vibration for the aromatic ether linkage, typically in the 1000-1300 cm⁻¹ region. The presence of the C-Cl bond would also give rise to a characteristic absorption.

Integration of Machine Learning in Predictive Chemical Synthesis and Reactivity

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and reactivity prediction. engineering.org.cnresearchgate.net For this compound, these computational tools hold significant promise.

Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the outcome and yield of a given chemical reaction under specific conditions. By inputting the reactants (o-cresol and a suitable chloroethylating agent), solvent, catalyst, and temperature, an ML model could predict the likelihood of a successful reaction and the expected yield of this compound.

Predictive Reactivity: ML models can also be developed to predict the reactivity of different sites within the this compound molecule. This could guide further functionalization, for example, by predicting the most likely position for electrophilic aromatic substitution on the benzene (B151609) ring.

Exploration of Green Synthesis Routes and Sustainable Applications

Future research will increasingly focus on developing environmentally benign synthetic methods and exploring sustainable applications for this compound.

Green Synthesis Routes:

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical catalysts. acs.orgnih.gov While direct enzymatic synthesis of this specific ether may be challenging, biocatalytic approaches could be employed in the synthesis of its precursors. nih.govmdpi.com For instance, enzymes could be used for the selective hydroxylation of toluene (B28343) to produce o-cresol under mild conditions.

Supercritical Fluids: Utilizing supercritical fluids, such as supercritical carbon dioxide (scCO₂), as reaction media can eliminate the need for volatile organic solvents. rsc.orgwikipedia.orgacs.orgjeires.comresearchgate.net The synthesis of this compound in scCO₂ could offer a more sustainable process with easier product separation.

Sustainable Applications: The precursor, o-cresol, is known to be toxic to aquatic organisms, highlighting the need for responsible handling and the development of sustainable applications for its derivatives. nih.govoecd.org While specific applications for this compound are not well-documented, its structure as an aromatic ether suggests potential uses as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers. wikipedia.orgbritannica.com Future research could focus on designing derivatives with specific biological activities or material properties, with a focus on biodegradability and low environmental impact. ontosight.ai

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry provides powerful tools for designing novel molecules with specific desired properties, thereby reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and properties of this compound and its potential derivatives. researchgate.netnih.govdoaj.org These studies can predict parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reactivity indices, which can help in understanding the molecule's reactivity and designing derivatives with tailored electronic properties.